molecular formula C21H24N4O2 B2416472 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide CAS No. 1795492-02-2

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide

Cat. No.: B2416472
CAS No.: 1795492-02-2
M. Wt: 364.449
InChI Key: DBFSQFGHRNVGJV-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide is a synthetic small molecule designed for research applications. This compound features a benzoxazole scaffold, a structural motif present in compounds studied for various biological activities, including antimicrobial and anticancer properties . The molecular architecture, which integrates a pyrrolidine linker and a dimethylaminobenzamide group, is characteristic of ligands designed to target specific receptors or enzymes. Researchers may investigate this compound as a potential modulator of neurological function, given that related benzamide and aminobenzamide derivatives are known to exhibit neuroleptic and receptor-binding activities . Its core value lies in its use as a chemical probe to study signal transduction pathways, cellular proliferation, or for in vitro assay development. The precise mechanism of action is not defined and is a subject for empirical research; it may involve interaction with central nervous system targets or other protein kinases. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24(2)16-8-5-7-15(13-16)20(26)22-14-17-9-6-12-25(17)21-23-18-10-3-4-11-19(18)27-21/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFSQFGHRNVGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]oxazole ring, followed by the formation of the pyrrolidine ring, and finally, the attachment of the dimethylamino group to the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of substituted benzamide derivatives.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays and studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The benzo[d]oxazole and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: This compound features a benzo[d]imidazole ring instead of a benzo[d]oxazole ring.

    N-(2-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide: Similar structure but with a benzo[d]imidazole ring.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide is unique due to the presence of the benzo[d]oxazole ring, which can impart distinct chemical and biological properties compared to similar compounds with benzo[d]imidazole rings. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d]oxazole moiety : Known for its influence on biological pathways.
  • Pyrrolidine ring : Often associated with various pharmacological effects.
  • Dimethylamino group : Implicated in enhancing solubility and biological activity.

Molecular Formula

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Molecular Weight

Molecular Weight=350.41 g mol\text{Molecular Weight}=350.41\text{ g mol}

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that analogues of benzoxazole derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

Recent investigations into the compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed promising results. The compound's IC50 values indicate effective inhibition compared to standard drugs:

CompoundIC50 (AChE)IC50 (BuChE)
This compound6.40 ± 1.10 µM7.50 ± 1.20 µM
Donepezil33.65 ± 3.50 µM35.80 ± 4.60 µM

These findings suggest that the compound may be a candidate for treating neurodegenerative diseases such as Alzheimer's.

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
  • Enzyme Modulation : Its structural features suggest potential binding to active sites of enzymes involved in neurotransmission and inflammation.

Study 1: Antitumor Activity

In a study assessing the antitumor effects of benzoxazole derivatives, this compound was shown to inhibit the proliferation of cancer cells in vitro, leading to a reduction in tumor size in animal models.

Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the efficacy of this compound in enhancing cognitive function in rodent models subjected to neurotoxic insults, suggesting its potential role in treating Alzheimer's disease.

Q & A

Q. What synthetic strategies are employed to prepare N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of 3-(dimethylamino)benzoic acid derivatives with pyrrolidine intermediates using coupling agents like EDCI/HOBt or DCC.
  • Heterocyclic ring formation : Construction of the benzoxazole moiety via cyclization of o-aminophenol derivatives with carbonyl reagents (e.g., cyanogen bromide) under acidic conditions .
  • Optimization of reaction conditions : Excess protonating agents (e.g., HCl) and elevated temperatures favor cyclization over side reactions, as observed in analogous benzimidazole syntheses . Characterization relies on NMR, IR, and GC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray diffraction (XRD) : Resolves stereochemical ambiguities in the pyrrolidine ring and benzoxazole orientation. Single-crystal studies, as in analogous compounds, reveal intermolecular interactions (e.g., hydrogen bonds) influencing crystallinity .
  • DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity by comparing computed vs. experimental IR/NMR spectra .
  • 2D NMR (COSY, NOESY) : Assigns proton environments in congested regions, such as the pyrrolidine-methylbenzamide junction .

Advanced Research Questions

Q. How can computational methods (DFT, docking) elucidate electronic properties and target interactions?

  • DFT studies : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the dimethylamino group’s electron-donating effects stabilize the LUMO, enhancing electrophilic reactivity .
  • Molecular docking : Predict binding affinities to biological targets (e.g., TLR9) by modeling interactions between the benzoxazole-pyrrolidine scaffold and receptor active sites. Software like AutoDock Vina or Schrödinger Suite is used with parameters validated against crystallographic data .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking between benzoxazole and aromatic residues) using tools like CrystalExplorer .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacological activity?

  • TLR9 inhibition assays : Given structural similarities to AT791 (a TLR9 inhibitor), use HEK293 cells transfected with NF-κB luciferase reporters to measure suppression of CpG-induced signaling .
  • Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, leveraging the dimethylamino group’s impact on lipophilicity and half-life .
  • Toxicity profiling : Zebrafish embryos or murine models evaluate cardiotoxicity risks, a concern observed in anthracycline-like compounds .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structural analog comparison : Compare substituent effects (e.g., trifluoromethyl vs. dimethylamino groups) on target binding using SAR tables .
  • Orthogonal assays : Validate conflicting results (e.g., IC₅₀ discrepancies) via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Batch variability analysis : Use HPLC-MS to check for synthetic byproducts or stereoisomers, which may explain inconsistent activity .

Methodological Considerations

  • Synthesis reproducibility : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF vs. CH₂Cl₂) to minimize side-product formation .
  • Data normalization : In biological assays, include reference inhibitors (e.g., chloroquine for TLR9) to control for inter-experimental variability .

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